4-Pyridin-2-YL-butyramidine
Description
4-Pyridin-2-YL-butyramidine (CAS: 887578-86-1) is an organic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Structurally, it consists of a pyridin-2-yl group attached to a butyramidine chain, which confers both aromaticity and conformational flexibility. Key physical properties include:
Properties
IUPAC Name |
4-pyridin-2-ylbutanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9(11)6-3-5-8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEQVDCRRIDCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679136 | |
| Record name | 4-(Pyridin-2-yl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-86-1 | |
| Record name | 4-(Pyridin-2-yl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Pyridin-2-YL-butyramidine (CAS No. 887578-86-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
4-Pyridin-2-YL-butyramidine is characterized by its pyridine ring and butyramidine moiety, which contribute to its unique chemical properties. Its molecular formula is C10H12N4, and it has a molecular weight of 188.23 g/mol. The structural configuration allows for interactions with various biological targets, making it a subject of interest in drug design.
Target Interactions:
4-Pyridin-2-YL-butyramidine is known to interact with several biological targets, including enzymes and receptors involved in various signaling pathways. Its activity may be attributed to its ability to modulate the function of these targets, influencing cellular processes such as proliferation, apoptosis, and immune response.
Biochemical Pathways:
Research indicates that this compound may affect pathways related to inflammation and cancer progression. For instance, it has been suggested that derivatives of butyramidine can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer metastasis and insulin resistance .
Antimicrobial Properties
Studies have shown that 4-Pyridin-2-YL-butyramidine exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions necessary for bacterial survival.
Anticancer Activity
Preliminary investigations into the anticancer properties of 4-Pyridin-2-YL-butyramidine have yielded promising results. In vitro studies demonstrated that the compound can induce apoptosis in specific cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
-
Inhibition of FABP4:
A study focused on the design and synthesis of FABP4 inhibitors highlighted the potential of pyridine derivatives, including 4-Pyridin-2-YL-butyramidine, as therapeutic agents against metabolic disorders and cancer . The research demonstrated that these compounds could effectively inhibit FABP4 activity, leading to reduced cancer cell migration. -
Cytotoxicity in Cancer Cells:
In vitro assays involving human colorectal adenocarcinoma (Caco-2) cells revealed that 4-Pyridin-2-YL-butyramidine exhibited significant cytotoxic effects at certain concentrations. The study indicated a dose-dependent relationship between the compound's concentration and its ability to induce cell death .
Pharmacokinetics
The pharmacokinetic profile of 4-Pyridin-2-YL-butyramidine is crucial for understanding its therapeutic potential. Preliminary data suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are needed to elucidate its metabolic pathways and clearance rates.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Pyridin-2-YL-butyramidine | Antimicrobial, anticancer | Inhibition of FABP4, apoptosis induction |
| Other Pyridine Derivatives | Varies (e.g., anti-inflammatory) | Diverse mechanisms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights key differences between 4-Pyridin-2-YL-butyramidine and selected analogues:
Key Observations:
Functional Groups: The amidine group in 4-Pyridin-2-YL-butyramidine distinguishes it from pyrimidine-based (e.g., 4-(2-pyridyl)pyrimidine) or amide-containing analogues (e.g., compound 9 from ). Amidines are highly basic and can participate in protonation equilibria, unlike pyrimidines or pyridones. The pyridin-4-one moiety in compound 9 introduces keto-enol tautomerism, absent in the rigid pyridin-2-yl group of the target compound.
Molecular Flexibility :
- The butyramidine chain in 4-Pyridin-2-YL-butyramidine allows conformational versatility, whereas pyridylpyrimidines and fused heterocycles (e.g., indolizines in ) exhibit planar, rigid structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
